molecular formula C10H8N2O3 B13601561 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13601561
M. Wt: 204.18 g/mol
InChI Key: XXAHNJQSOKNGNM-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available . For example, the reaction of α,β-acetylenic oximes with AuCl3 under moderate conditions can yield substituted isoxazoles .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves scalable and eco-friendly methods. Microwave-assisted synthesis and catalyst-free reactions are gaining popularity due to their efficiency and reduced environmental impact . For instance, the use of microwave irradiation in dry DMF at 120°C for 1 hour has been reported to produce high yields of isoxazole compounds .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve reagents like halogens or organometallic compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is unique due to the presence of both a pyridyl and an isoxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-7(11-5-6)9-4-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)

InChI Key

XXAHNJQSOKNGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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